molecular formula C12H14N2O4S B12280946 (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

Cat. No.: B12280946
M. Wt: 282.32 g/mol
InChI Key: ZVAPAKFZITWAHK-UHFFFAOYSA-N
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Description

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring with a mercapto group and a p-nitrobenzyloxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine typically involves the protection of the amino group of pyrrolidine with a p-nitrobenzyloxycarbonyl groupOne common method involves the use of p-nitrobenzyloxycarbonyl chloride as the protecting agent . The reaction is carried out under mild conditions to ensure the stability of the protecting group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions and improved yields . The use of microwave-assisted flow chemistry has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Deprotected pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine involves the selective protection and deprotection of functional groups. The p-nitrobenzyloxycarbonyl group serves as a temporary protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule . The mercapto group can participate in various reactions, including disulfide bond formation, which is crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-mercapto-1-(p-nitrobenzyl)pyrrolidine: Similar structure but lacks the oxycarbonyl group.

    (S)-3-mercapto-1-(p-methoxybenzyloxycarbonyl)pyrrolidine: Similar protecting group but with a methoxy substituent instead of a nitro group.

Uniqueness

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine is unique due to the presence of the p-nitrobenzyloxycarbonyl group, which provides orthogonality in solid-phase synthesis. This allows for selective deprotection under mild conditions, making it a valuable tool in peptide and organic synthesis .

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

(4-nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2

InChI Key

ZVAPAKFZITWAHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1S)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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